molecular formula C25H20F4N2OS B11450601 N-(2-(3-((3-fluorobenzyl)thio)-1H-indol-1-yl)ethyl)-3-(trifluoromethyl)benzamide

N-(2-(3-((3-fluorobenzyl)thio)-1H-indol-1-yl)ethyl)-3-(trifluoromethyl)benzamide

Cat. No.: B11450601
M. Wt: 472.5 g/mol
InChI Key: WTDGRTWFRLLUKA-UHFFFAOYSA-N
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Description

N-[2-(3-{[(3-FLUOROPHENYL)METHYL]SULFANYL}-1H-INDOL-1-YL)ETHYL]-3-(TRIFLUOROMETHYL)BENZAMIDE: is a complex organic compound characterized by the presence of fluorine, sulfur, and indole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3-{[(3-FLUOROPHENYL)METHYL]SULFANYL}-1H-INDOL-1-YL)ETHYL]-3-(TRIFLUOROMETHYL)BENZAMIDE typically involves multiple steps, including the formation of the indole core, introduction of the fluorophenyl and trifluoromethyl groups, and final coupling reactions. Common reagents used in these steps include fluorobenzene derivatives, sulfur-containing reagents, and trifluoromethylating agents. Reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that optimize reaction efficiency and minimize waste. Techniques such as continuous flow synthesis and the use of green chemistry principles can be employed to enhance the sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[2-(3-{[(3-FLUOROPHENYL)METHYL]SULFANYL}-1H-INDOL-1-YL)ETHYL]-3-(TRIFLUOROMETHYL)BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the indole ring or the sulfur moiety.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups onto the aromatic rings.

Scientific Research Applications

N-[2-(3-{[(3-FLUOROPHENYL)METHYL]SULFANYL}-1H-INDOL-1-YL)ETHYL]-3-(TRIFLUOROMETHYL)BENZAMIDE has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic properties, such as anticancer, antiviral, and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials and as a precursor for functionalized compounds.

Mechanism of Action

The mechanism of action of N-[2-(3-{[(3-FLUOROPHENYL)METHYL]SULFANYL}-1H-INDOL-1-YL)ETHYL]-3-(TRIFLUOROMETHYL)BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The presence of fluorine and sulfur atoms can enhance its binding affinity and specificity, contributing to its biological activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(3-{[(3-FLUOROPHENYL)METHYL]SULFANYL}-1H-INDOL-1-YL)ETHYL]-3-(TRIFLUOROMETHYL)BENZAMIDE is unique due to its combination of fluorine, sulfur, and indole moieties, which confer distinct chemical and biological properties

Properties

Molecular Formula

C25H20F4N2OS

Molecular Weight

472.5 g/mol

IUPAC Name

N-[2-[3-[(3-fluorophenyl)methylsulfanyl]indol-1-yl]ethyl]-3-(trifluoromethyl)benzamide

InChI

InChI=1S/C25H20F4N2OS/c26-20-8-3-5-17(13-20)16-33-23-15-31(22-10-2-1-9-21(22)23)12-11-30-24(32)18-6-4-7-19(14-18)25(27,28)29/h1-10,13-15H,11-12,16H2,(H,30,32)

InChI Key

WTDGRTWFRLLUKA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2CCNC(=O)C3=CC(=CC=C3)C(F)(F)F)SCC4=CC(=CC=C4)F

Origin of Product

United States

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